N-(3-acetylphenyl)-4-benzoylbenzamide
Description
Significance of the Benzamide (B126) Core in Organic Chemistry and Chemical Biology
The benzamide core is a fundamental structural motif found in numerous biologically active molecules and approved pharmaceutical drugs. walshmedicalmedia.com Its prevalence stems from the amide bond's stability and its capacity to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules like proteins and enzymes. researchgate.net In organic synthesis, the formation of the amide bond is a well-established and versatile reaction, allowing for the creation of large and diverse libraries of benzamide derivatives for screening. mdpi.com
From a chemical biology perspective, benzamide derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including but not limited to:
Anticancer: Many benzamide-based compounds have demonstrated potent antiproliferative activity against various cancer cell lines. nih.govtandfonline.com They can act as inhibitors of crucial enzymes involved in cancer progression, such as histone deacetylases (HDACs). nih.govtandfonline.com
Anti-inflammatory: Certain benzamide derivatives have been investigated for their anti-inflammatory properties. researchgate.net
Antimicrobial: The benzamide scaffold has been incorporated into molecules with antibacterial and antifungal activities. researchgate.net
Central Nervous System (CNS) Activity: Several drugs containing the benzamide moiety are used in the treatment of psychiatric disorders. walshmedicalmedia.comresearchgate.net
The versatility of the benzamide core allows medicinal chemists to systematically modify its structure to optimize potency, selectivity, and pharmacokinetic properties, making it an enduring focus of research. nih.gov
Rationale for the Investigation of N-(3-acetylphenyl)-4-benzoylbenzamide
While specific research detailing the investigation of this compound is not extensively available in the public domain, the rationale for its study can be inferred from its structural components. The molecule combines the proven benzamide scaffold with two other key features: an acetylphenyl group and a benzoyl group.
The synthesis of similar N-arylbenzamides is a common strategy in drug discovery to explore structure-activity relationships (SAR). For instance, studies on N-(3-acetylphenyl)benzamide and other related structures focus on how different substituents on the phenyl rings influence their biological activity. evitachem.com Therefore, the investigation of this compound would be a logical step in the systematic exploration of the chemical space around the benzamide scaffold to discover new compounds with potential therapeutic applications.
Overview of Current Research Gaps and Future Directions
The primary research gap concerning this compound is the lack of published data on its synthesis, characterization, and biological evaluation. While the broader class of benzamides is well-studied, this specific derivative remains largely unexplored.
Future research should be directed towards:
Synthesis and Characterization: The first step would be the development of a robust synthetic route to produce this compound in sufficient quantities for further study. This would be followed by its complete chemical characterization.
Biological Screening: The compound should be screened against a wide range of biological targets to identify any potential pharmacological activity. Given the properties of the benzamide scaffold, initial screens could focus on anticancer, anti-inflammatory, and antimicrobial assays.
Computational Studies: Molecular modeling and docking studies could be employed to predict potential biological targets and to understand the binding modes of this compound.
Structure-Activity Relationship (SAR) Studies: Should initial screening reveal any promising activity, further research could involve the synthesis of analogs to establish a clear SAR. This would help in optimizing the compound's potency and selectivity.
The exploration of novel derivatives like this compound is essential for the continued advancement of drug discovery and for unlocking the full therapeutic potential of the versatile benzamide scaffold.
Data Tables
Since specific experimental data for this compound is not available, the following table provides general properties of a closely related compound, N-(3-acetylphenyl)benzamide, to offer a comparative perspective.
Table 1: Physicochemical Properties of N-(3-acetylphenyl)benzamide
| Property | Value |
|---|---|
| CAS Number | 84833-25-0 |
| Molecular Formula | C15H13NO2 |
| Molecular Weight | 239.27 g/mol |
| IUPAC Name | N-(3-acetylphenyl)benzamide |
Data sourced from publicly available chemical databases. evitachem.com
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-benzoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-15(24)19-8-5-9-20(14-19)23-22(26)18-12-10-17(11-13-18)21(25)16-6-3-2-4-7-16/h2-14H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFCRYKMHGGRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of N-(3-acetylphenyl)-4-benzoylbenzamide
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler starting materials. amazonaws.com The analysis begins with the target molecule and works backward through a series of logical bond disconnections, each corresponding to a reliable forward chemical reaction. amazonaws.com
For this compound, the most logical and common disconnection is at the amide C-N bond. This is a standard strategy for amide synthesis because numerous reliable methods exist for forming this linkage. amazonaws.comresearchgate.net This disconnection breaks the molecule into two key synthetic precursors:
An electrophilic component derived from the 4-benzoylbenzoic acid moiety.
A nucleophilic component derived from the 3-aminoacetophenone moiety.
The corresponding real-world starting materials (synthetic equivalents) for these precursors are 4-benzoylbenzoic acid and 3-aminoacetophenone . Both of these compounds are commercially available, making this a convergent and practical synthetic plan. The forward synthesis would therefore involve the coupling of these two molecules to form the central amide bond.
Figure 1: Retrosynthetic disconnection of this compound at the amide bond, identifying 4-benzoylbenzoic acid and 3-aminoacetophenone as the primary starting materials.Development and Optimization of Synthetic Routes
The formation of the amide bond between 4-benzoylbenzoic acid and 3-aminoacetophenone is the crucial step in the synthesis of this compound. Research focuses on optimizing this transformation for yield, purity, and sustainability.
Amide bond formation is a cornerstone of organic synthesis, and a variety of strategies have been developed. unimi.it These methods typically involve the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.
One of the most traditional methods is the conversion of the carboxylic acid (4-benzoylbenzoic acid) into a more reactive acyl halide, typically an acyl chloride . This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net The resulting 4-benzoylbenzoyl chloride can then react readily with 3-aminoacetophenone, often in the presence of a base to neutralize the HCl byproduct. researchgate.net
Modern approaches often favor direct coupling of the carboxylic acid and amine using coupling reagents . These reagents avoid the need for harsh conditions to form the acyl chloride. nih.gov A wide array of such reagents exists, each with specific advantages. For instance, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) is commonly used to synthesize benzamide (B126) derivatives from benzoic acids and amines. researchgate.net Other established coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and T3P® (Propylphosphonic anhydride). unibo.itwalisongo.ac.id These methods generally offer milder reaction conditions and broader functional group tolerance. researchgate.net
Interactive Table: Comparison of Common Amide Coupling Strategies
| Coupling Strategy | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acyl Chloride | SOCl₂ or (COCl)₂; then amine and base (e.g., Et₃N) | Often requires heating for acyl chloride formation | High reactivity, inexpensive reagents | Harsh conditions, generation of corrosive HCl, poor atom economy walisongo.ac.id |
| Carbodiimide | EDCI, HOBt/DMAP | Room temperature, common organic solvents (DMF, DCM) | Mild conditions, widely used researchgate.net | Stoichiometric byproducts, potential for racemization in chiral substrates |
| Phosphonium (B103445) | BOP, PyBOP, HATU | Room temperature, often with a non-nucleophilic base (e.g., DIPEA) | High efficiency, fast reaction times, suitable for difficult couplings walisongo.ac.id | Expensive, generates phosphine (B1218219) oxide waste, lower atom economy walisongo.ac.id |
| Phosphonic Anhydride | T3P® | Room temperature or mild heating, various solvents (e.g., EtOAc) | High yields, low epimerization, byproducts are water-soluble unibo.it | Reagent is moisture-sensitive |
The core of the synthesis is the amide bond formation, which itself is a key functional group transformation converting a carboxylic acid and an amine into an amide. researchgate.net Beyond this central step, the synthesis of the precursors themselves involves important transformations.
Synthesis of 4-benzoylbenzoic acid: This precursor can be prepared via a Friedel-Crafts acylation of benzene (B151609) with trimellitic anhydride, followed by selective reduction. Alternatively, it can be formed by the oxidation of 4-methyl-benzophenone.
Synthesis of 3-aminoacetophenone: While commercially available, this starting material is synthesized industrially by the nitration of acetophenone (B1666503) to form 3-nitroacetophenone, followed by the catalytic hydrogenation (e.g., using H₂ over Pd/C) or chemical reduction (e.g., using Fe/HCl) of the nitro group to an amine.
Within the context of the main reaction, the key transformation remains the conversion of the carboxylic acid's hydroxyl group into a good leaving group by the coupling agent, facilitating the nucleophilic acyl substitution by the amine.
To improve the efficiency and environmental profile of the synthesis, catalytic methods for amide bond formation are highly desirable as they avoid the generation of stoichiometric amounts of waste from coupling agents. walisongo.ac.id
Boric Acid Catalysis: Boric acid has been used as a simple, inexpensive, and green catalyst for the direct amidation of carboxylic acids and amines. walisongo.ac.id The reaction typically requires azeotropic removal of water at elevated temperatures but represents a significant improvement in atom economy.
Phosphine Catalysis: Triphenylphosphine oxide (Ph₃PO) can be used in catalytic amounts along with oxalyl chloride to generate a highly reactive phosphonium intermediate, which activates the carboxylic acid for rapid reaction with the amine. researchgate.net This method is fast and efficient, often complete in minutes at room temperature. researchgate.net
Palladium-Catalyzed Reactions: While direct palladium-catalyzed amidation is less common for this specific substrate combination, palladium catalysis is instrumental in synthesizing advanced analogues of the starting materials. nih.gov For example, Suzuki or other cross-coupling reactions could be employed to construct the 4-benzoylbenzoic acid skeleton from a boronic acid and an aryl halide, allowing for the introduction of diverse substituents on the aromatic rings. nih.gov Palladium-catalyzed C-H activation has also been explored for functionalizing indoline (B122111) amides, demonstrating the power of this approach for late-stage modification of complex molecules. nsf.gov
Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact. nih.gov This involves a holistic assessment of the entire synthetic route. nih.gov
Atom Economy and Process Mass Intensity (PMI): Catalytic methods, such as the boric acid-catalyzed condensation, offer a much higher atom economy than routes using stoichiometric coupling reagents like HATU or the acyl chloride method. walisongo.ac.id The Process Mass Intensity (PMI), which considers all materials used (solvents, reagents, workup chemicals), is a key metric. A lower PMI indicates a greener process. For example, a boric acid-catalyzed route was shown to have a significantly lower PMI (89) compared to other methods in a similar amide synthesis. walisongo.ac.id
Safer Solvents and Reagents: A major goal is to replace hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally benign alternatives. unibo.it Solvents like ethyl acetate (B1210297) and 2-methyltetrahydrofuran (B130290) (2-Me-THF) are preferred choices. unimi.itunibo.it Furthermore, using a solid, recyclable acid catalyst or a catalytic amount of a coupling agent is preferable to using stoichiometric, often hazardous, reagents. researchgate.net
Energy Efficiency: Developing reactions that proceed efficiently at room temperature or with minimal heating reduces energy consumption. researchgate.net Many modern catalytic and coupling methods are designed to be effective under mild conditions. unimi.it
Interactive Table: Green Chemistry Metrics for Different Amidation Routes
| Route | Key Reagents | Typical Solvent | Green Advantages | Green Disadvantages |
| Acyl Chloride | SOCl₂, Et₃N | Dichloromethane (DCM) | Inexpensive reagents | Poor atom economy, use of hazardous reagents and chlorinated solvents walisongo.ac.id |
| HATU Coupling | HATU, DIPEA | DMF | High yield, mild conditions | High cost, large amount of byproduct waste, high PMI walisongo.ac.id |
| T3P® Coupling | T3P®, Base | Ethyl Acetate | Water-soluble byproducts, good yields, greener solvent choice possible unibo.it | Moisture sensitive, stoichiometric reagent |
| Catalytic Boric Acid | Boric Acid (cat.) | Toluene | Excellent atom economy, low-cost catalyst, low PMI walisongo.ac.id | High temperatures and water removal required |
Synthesis of Structurally Related Analogues and Derivatives
The synthetic framework established for this compound can be readily adapted to produce a wide range of structurally related analogues. This is valuable for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov
The synthesis of analogues can be achieved by systematically varying the two primary building blocks:
Varying the Amine Component: Instead of 3-aminoacetophenone, other substituted aminoaryl ketones or different aniline (B41778) derivatives can be used. This allows for probing the effect of the position and nature of the acetyl group (or its replacement) on the molecule's properties. For example, using 4-aminoacetophenone would yield the isomeric N-(4-acetylphenyl)-4-benzoylbenzamide. wisdomlib.org
Varying the Carboxylic Acid Component: Substituted 4-benzoylbenzoic acids can be used to explore the impact of modifications on the benzophenone (B1666685) portion of the molecule. For instance, 4-(4-chlorobenzoyl)benzoic acid or 4-(4-methoxybenzoyl)benzoic acid could be used as starting materials. nih.gov
Functional Group Modification: The acetyl and benzoyl ketone groups on the final molecule serve as handles for further chemical transformations. The acetyl group's methyl can undergo a Claisen-Schmidt condensation with various aldehydes to form chalcone (B49325) derivatives, a class of compounds with interesting biological activities. wisdomlib.org
Interactive Table: Examples of Analogues and Required Starting Materials
| Analogue Name | Carboxylic Acid Component | Amine Component |
| N-(4-acetylphenyl)-4-benzoylbenzamide | 4-benzoylbenzoic acid | 4-aminoacetophenone wisdomlib.org |
| N-(3-acetylphenyl)-4-(4-chlorobenzoyl)benzamide | 4-(4-chlorobenzoyl)benzoic acid | 3-aminoacetophenone |
| N-(3-aminophenyl)-4-benzoylbenzamide | 4-benzoylbenzoic acid | 3-aminoaniline |
| N-(3-propionylphenyl)-4-benzoylbenzamide | 4-benzoylbenzoic acid | 3-aminopropiophenone |
| N-(3-hydroxyphenyl)-4-benzoylbenzamide | 4-benzoylbenzoic acid | 3-aminophenol researchgate.net |
This modular approach, centered on the robust amide coupling reaction, provides a powerful platform for generating diverse libraries of N-phenylbenzamide derivatives for further investigation. researchgate.netcienciadigital.org
Positional Isomers and Regioisomers
The synthesis of positional isomers of this compound, where the acetyl group is located at different positions on the aniline ring, can be achieved by utilizing appropriately substituted starting materials. For instance, the synthesis of the 2-acetyl and 4-acetyl analogs would involve the use of 1-(2-aminophenyl)ethan-1-one and 1-(4-aminophenyl)ethan-1-one, respectively, in a standard amidation reaction with 4-benzoylbenzoyl chloride.
In a related context, a study on the synthesis of substituted aryl benzylamines as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 explored the impact of the acetyl group's position on biological activity. nih.gov The synthesis of 3- and 4-acetyl substituted derivatives on a central aromatic ring demonstrated that altering the position of the N-acetyl group did not lead to an increase in inhibitory activity compared to the 2-acetyl substituted compound. nih.gov This highlights the importance of regiochemistry in determining the properties of such molecules.
The general synthetic approach to these positional isomers involves the reaction of a substituted aminophenone with a benzoyl chloride derivative in the presence of a base. The choice of solvent and reaction conditions can be optimized to ensure high yields and purity of the desired isomer.
Table 1: Positional Isomers of N-acetylphenyl-4-benzoylbenzamide
| Compound Name | Structure | Starting Aminophenone |
| N-(2-acetylphenyl)-4-benzoylbenzamide | 1-(2-aminophenyl)ethan-1-one | |
| This compound | 1-(3-aminophenyl)ethan-1-one | |
| N-(4-acetylphenyl)-4-benzoylbenzamide | 1-(4-aminophenyl)ethan-1-one |
Note: The structures are illustrative and represent the general connectivity of the molecules.
Substituted Aryl and Acyl Moieties
The synthesis of derivatives of this compound with substituted aryl and acyl moieties allows for a systematic investigation of structure-activity relationships. The substitution patterns on both the phenyl ring of the benzamide and the benzoyl group can be varied.
Aryl Substitutions:
Substituents on the aniline ring can be introduced by starting with appropriately substituted anilines. The synthesis of polysubstituted benzene derivatives often utilizes arenediazonium salts as key intermediates. libretexts.org A nitro group, for example, can be introduced and subsequently reduced to an amine, which then directs electrophilic substitution to the ortho and para positions. libretexts.org The amino group can then be acylated to form the desired benzamide.
Acyl Substitutions:
Modifications to the 4-benzoylbenzoyl moiety can be achieved by using different substituted benzoyl chlorides in the initial acylation step. For instance, electron-donating or electron-withdrawing groups can be introduced onto the terminal phenyl ring of the benzoyl group. The synthesis of various N-substituted benzamides has been reported through the reaction of substituted benzoylthioureas with iodine-alumina under microwave irradiation. researchgate.net This method has been shown to be effective for a range of substituted aryl groups, with electron-donating groups at the para-position of the aryl group favoring the formation of the benzamide. researchgate.net
Table 2: Examples of Substituted N-Aryl-Benzoylbenzamide Derivatives
| Substitution Position | Substituent | Synthetic Strategy |
| Aniline Ring (Aryl) | Halogen, Alkyl, Alkoxy | Use of a correspondingly substituted aniline starting material. |
| Benzoyl Moiety (Acyl) | Methoxy, Chloro | Use of a correspondingly substituted benzoyl chloride. |
Heterocyclic Ring Incorporations
The incorporation of heterocyclic rings into the this compound scaffold can lead to compounds with novel chemical and biological properties. Heterocyclic compounds are widely distributed in nature and are integral to many physiologically active substances.
Several strategies can be employed to introduce heterocyclic moieties. One common approach is to start with a heterocyclic amine and react it with 4-benzoylbenzoyl chloride. For example, aminopyridines, aminothiazoles, or aminobenzimidazoles could be used to replace the 3-acetylaniline portion of the molecule. The synthesis of benzimidazole (B57391) derivatives, for instance, has been extensively studied, with methods including the condensation of 1,2-benzenediamine with aldehydes or other carbonyl-containing compounds. nih.gov
Another approach involves the modification of the existing this compound structure to build a heterocyclic ring. For example, the acetyl group could potentially serve as a handle for further chemical transformations to construct a fused heterocyclic system.
The synthesis of 2-substituted benzazoles, such as benzoxazoles and benzimidazoles, has been achieved through methods like the triphenylbismuth (B1683265) dichloride-promoted desulfurization of thioamides. beilstein-journals.org This highlights the diverse synthetic routes available for creating complex heterocyclic derivatives. Research has also been conducted on the synthesis of various heterocyclic derivatives from aromatic carbonyl compounds and carboxylic acids, yielding structures like 1,3,4-thiadiazoles, thiazolidin-4-ones, and oxazoles. uobaghdad.edu.iq
Table 3: Potential Heterocyclic Analogs of this compound
| Heterocyclic Ring | Point of Attachment | General Synthetic Approach |
| Pyridine | Replaces the 3-acetylphenyl group | Acylation of an aminopyridine with 4-benzoylbenzoyl chloride. |
| Benzimidazole | Replaces the 3-acetylphenyl group | Acylation of an aminobenzimidazole with 4-benzoylbenzoyl chloride. |
| Thiazole | Fused to the aniline ring | Multi-step synthesis starting from a substituted aniline. |
Scalability Considerations for Synthetic Procedures
The scalability of the synthesis of this compound is a critical factor for its potential application in various fields. The primary reaction, the formation of an amide bond between an amine and a carboxylic acid derivative (such as an acyl chloride), is a well-established and generally scalable process.
Key considerations for scaling up the synthesis include:
Reagent Cost and Availability: The starting materials, 3-aminoacetophenone and 4-benzoylbenzoyl chloride, should be readily available and economically viable for large-scale production.
Reaction Conditions: The use of harsh reaction conditions, such as very high temperatures or pressures, can be challenging and costly to implement on a large scale. The development of synthetic methods that proceed under mild conditions is therefore advantageous. For instance, microwave-assisted synthesis, while efficient on a lab scale, may require specialized equipment for large-scale production. researchgate.net
Solvent Selection: The choice of solvent is crucial. Ideally, the solvent should be inexpensive, non-toxic, and easily recyclable. The use of solvent-free reaction conditions, where possible, is an attractive option for green and scalable chemistry. researchgate.net
Purification: The purification method must be efficient and scalable. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and solvent consumption.
Process Safety: A thorough safety assessment of the reaction is necessary to identify and mitigate any potential hazards, such as exothermic reactions or the handling of hazardous reagents.
The synthesis of related benzamide derivatives has been carried out using various condensing agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and silicon tetrachloride, in inert organic solvents. google.com While effective, the use of such reagents on a large scale can generate significant waste (e.g., dicyclohexylurea from DCC), which needs to be managed. Therefore, catalytic methods or processes with better atom economy are generally preferred for scalable synthesis.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy reveals the number and types of hydrogen atoms in a molecule. In a hypothetical spectrum of N-(3-acetylphenyl)-4-benzoylbenzamide, the aromatic protons would appear as a series of complex multiplets in the downfield region, typically between 7.0 and 8.5 ppm. The distinct electronic environments of the two phenyl rings—one substituted with an acetyl group and the other with a benzoyl group—would lead to a wide dispersion of these signals. The singlet for the methyl protons of the acetyl group would be expected to appear significantly upfield, likely around 2.6 ppm. The amide proton (N-H) would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration, but generally appearing in the range of 8.5 to 10.5 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic Protons (m) | 7.0 - 8.5 |
| Amide Proton (s, br) | 8.5 - 10.5 |
| Acetyl Protons (s) | ~2.6 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) provides information on the carbon framework of the molecule. For this compound, distinct signals would be observed for each unique carbon atom. The carbonyl carbons of the amide, ketone, and acetyl groups would be the most downfield, typically appearing between 165 and 200 ppm. The aromatic carbons would generate a cluster of signals in the 120-140 ppm region. The methyl carbon of the acetyl group would be found in the upfield region of the spectrum, usually around 25-30 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Ketone Carbonyl (C=O) | 195 - 200 |
| Amide Carbonyl (C=O) | 165 - 170 |
| Aromatic Carbons | 120 - 140 |
| Acetyl Carbon (CH₃) | 25 - 30 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the complex ¹H and ¹³C NMR signals, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy) would establish correlations between adjacent protons, helping to delineate the spin systems within the two separate aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the acetyl group to its phenyl ring, the benzoyl group to its phenyl ring, and confirming the connectivity across the central amide bond.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by several key absorption bands. A sharp, strong band corresponding to the C=O stretching of the benzoyl ketone would be expected around 1660-1680 cm⁻¹. The amide C=O stretch (Amide I band) typically appears as a strong absorption near 1650-1670 cm⁻¹. The N-H stretching vibration of the secondary amide would be visible as a moderate peak in the region of 3200-3400 cm⁻¹. The C=O stretch of the acetyl group would likely appear around 1680-1700 cm⁻¹. Aromatic C-H stretches would be observed above 3000 cm⁻¹, while C-H bends and aromatic C=C ring stretches would create a complex fingerprint region below 1600 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide N-H | Stretch | 3200 - 3400 |
| Aromatic C-H | Stretch | > 3000 |
| Acetyl C=O | Stretch | 1680 - 1700 |
| Benzoyl C=O | Stretch | 1660 - 1680 |
| Amide C=O | Amide I Stretch | 1650 - 1670 |
| Aromatic C=C | Ring Stretch | 1450 - 1600 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues. High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular formula of this compound (C₂₂H₁₇NO₃). The expected exact mass would be calculated and compared to the experimental value, providing a high degree of confidence in the compound's elemental composition.
The fragmentation pattern observed in the mass spectrum would further corroborate the structure. Key fragmentation pathways would likely involve the cleavage of the amide bonds, leading to the formation of characteristic ions such as the benzoyl cation and fragments corresponding to the acetylphenylamine portion of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. This compound, with its extensive system of conjugated pi electrons across the benzoyl and phenylamide moieties, is expected to be a strong chromophore. The spectrum would likely show intense absorptions in the UV region, corresponding to π → π* transitions. The presence of carbonyl groups also introduces the possibility of weaker n → π* transitions, which would appear at longer wavelengths. The exact position and intensity of the absorption maxima (λmax) would be sensitive to the solvent used, reflecting the polarity of the electronic ground and excited states.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, scientists can map the electron density and thus infer atomic positions, bond lengths, and bond angles with high precision.
For a compound like this compound, a successful single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure. It would confirm the connectivity of the atoms, including the amide linkage between the 4-benzoylbenzoyl and 3-acetylphenyl moieties. Furthermore, it would reveal key structural parameters such as the planarity of the aromatic rings and the amide group, as well as the torsion angles between them.
In the absence of experimental data for the title compound, a hypothetical data table is presented below, based on typical values for similar aromatic amide structures found in crystallographic databases.
Table 1: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Chemical Formula | C₂₂H₁₇NO₃ |
| Formula Weight | 355.38 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~9.8 |
| c (Å) | ~17.2 |
| β (°) | ~95.0 |
| Volume (ų) | ~1780 |
| Z (molecules/unit cell) | 4 |
Note: This data is illustrative and not based on experimental results for the specific compound.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an essential tool in chemistry for separating, identifying, and purifying the components of a mixture. For a synthesized compound like this compound, chromatographic methods are crucial for assessing its purity and for isolating it from any unreacted starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of non-volatile organic compounds. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.
For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. Due to its relatively nonpolar structure, the compound would be well-retained on the column and could be eluted using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram, typically detected using a UV detector set at a wavelength where the aromatic rings show strong absorbance (e.g., 254 nm).
Table 2: Hypothetical HPLC Parameters for Purity Analysis
| Parameter | Hypothetical Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (e.g., 75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~7-9 min |
Note: This data is illustrative and not based on experimental results for the specific compound. Actual retention time would depend on the exact conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. While the high molecular weight and polarity of this compound might pose a challenge for GC, it could potentially be analyzed if it is sufficiently thermally stable.
In a GC-MS analysis, the compound would be vaporized and separated on a capillary column. Upon exiting the column, it would enter the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its characteristic fragment ions are then detected.
The mass spectrum would be a key identifier. The molecular ion peak (M⁺) would confirm the compound's molecular weight (355.38 g/mol ). The fragmentation pattern would provide structural information. For this compound, characteristic fragmentation would likely involve cleavage at the amide bond and adjacent to the carbonyl groups. Key expected fragments would include the benzoyl cation (m/z 105) and the phenyl cation (m/z 77), which are common in the mass spectra of benzamides. Other significant fragments would arise from the acetylphenyl portion of the molecule.
Table 3: Predicted Major Mass Fragments (m/z) in GC-MS Analysis
| m/z (mass-to-charge ratio) | Predicted Fragment Ion Structure |
| 355 | [M]⁺ (Molecular Ion) |
| 236 | [M - C₇H₅O]⁺ (Loss of benzoyl group) |
| 148 | [M - C₁₅H₁₁O]⁺ (Loss of benzoylphenyl group) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: This data is predictive and not based on experimental results for the specific compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. These computational methods provide insights that complement experimental findings and can predict molecular behavior. However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific computational studies performed on the compound N-(3-acetylphenyl)-4-benzoylbenzamide.
While extensive research employing these theoretical methods exists for structurally related benzamide (B126) and acetophenone (B1666503) derivatives, the specific data for this compound across the outlined computational parameters is not available in published literature. The following sections describe the standard methodologies and the types of data that would be generated from such studies, should they be conducted in the future.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would typically be performed using a specific functional, such as B3LYP, and a basis set, for example, 6-31G(d,p). These calculations form the foundation for optimizing the molecule's geometry and predicting its various properties.
Molecular Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. This process yields the equilibrium bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, which has several rotatable single bonds, a conformational analysis would be necessary to identify the global minimum energy conformer among various possible spatial arrangements.
Table 1: Hypothetical Optimized Geometrical Parameters This table is a template illustrating how data would be presented. No experimental or calculated data for this compound is currently available.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O (acetyl) | Data not available | ||
| C-N (amide) | Data not available | ||
| N-H (amide) | Data not available | ||
| C=O (benzoyl) | Data not available | ||
| C-C (phenyl rings) | Data not available | ||
| C-N-C | Data not available | ||
| O=C-N | Data not available |
Electronic Structure Analysis (e.g., HOMO-LUMO energy gaps)
The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A small energy gap suggests high polarizability and reactivity.
Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)
DFT calculations can be used to predict various spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Infrared (IR) vibrational frequencies, and electronic transitions (UV-Vis absorption spectra) can be compared with experimental data to confirm the molecular structure. For instance, calculated IR frequencies corresponding to the stretching of C=O, N-H, and C-N bonds would be compared to an experimental IR spectrum. Similarly, Time-Dependent DFT (TD-DFT) is often employed to predict the electronic absorption wavelengths (λmax) in the UV-Vis spectrum.
Non-Linear Optics (NLO) Properties Prediction
Molecules with significant charge separation and extended π-conjugated systems may exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. Computational methods can predict the first-order hyperpolarizability (β₀), a key indicator of a molecule's NLO response. A high β₀ value suggests that the material could be a good candidate for applications like frequency doubling of laser light.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal valuable information about the conformational changes, stability, and interaction dynamics of a compound like this compound. mdpi.com
In a typical MD simulation, the compound would be placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. The simulation then tracks the trajectory of each atom over a set period, which can range from nanoseconds to microseconds. This data allows researchers to observe how the molecule behaves, including its flexibility, how it interacts with its surroundings, and the stability of its different conformations. nih.gov For instance, MD simulations can be used to validate the stability of a ligand-protein complex, as suggested by the analysis of Root Mean Square Deviation (RMSD) which indicates the stability of the compound within a binding site. nih.govresearchgate.net
Table 1: Example Data from a Molecular Dynamics Simulation for a Benzamide Derivative
| Simulation Parameter | Value/Observation | Purpose |
| Simulation Time | 100 ns | To observe the dynamic behavior of the molecule over a significant period. |
| RMSD of Ligand | Stable (e.g., < 2 Å) | Indicates the stability of the compound's binding pose in a protein active site. nih.gov |
| Key Hydrogen Bonds | Maintained > 80% | Shows persistent interactions with specific amino acid residues. |
| Conformational Changes | Torsion angle analysis | Reveals flexibility and accessible shapes of the molecule. |
This table is illustrative and shows the type of data that could be generated for this compound through MD simulations.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies are primarily focused on understanding its binding interactions with various molecular targets for research purposes. researchgate.net This method is crucial in structure-based drug design, helping to predict the binding affinity and mode of a small molecule to the active site of a target protein. nih.gov
The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the strength of the interaction, often referred to as the binding energy or docking score. mdpi.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. researchgate.net This information is vital for understanding the compound's potential mechanism of action and for designing more potent derivatives. nih.gov
Table 2: Example of Molecular Docking Results for a Benzamide Derivative with a Target Protein
| Interaction Type | Interacting Residue(s) in Target Protein | Distance (Å) |
| Hydrogen Bond | GLU 331 | 2.1 |
| Hydrophobic Interaction | PHE 328, LEU 365 | N/A |
| Pi-Pi Stacking | PHE 495 | 3.5 |
This table is illustrative and demonstrates the kind of specific binding interactions that molecular docking studies could reveal for this compound.
Intermolecular Interaction Analysis
The study of intermolecular interactions is critical for understanding the solid-state properties of a compound, such as its crystal packing and stability. Techniques like Hirshfeld surface analysis and energy framework analysis provide detailed insights into these non-covalent interactions. nih.gov
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal structure. nih.gov It defines a surface for a molecule within a crystal, which is determined by the electron distribution of the molecule and its neighbors. samsun.edu.trresearchgate.net By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions involved in different types of intermolecular contacts. nih.gov
Energy Framework Analysis
Energy framework analysis is a computational tool used to quantify the energetic contributions of different intermolecular interactions within a crystal lattice. nih.gov It calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. mdpi.com The results are often visualized as cylindrical tubes connecting the centroids of interacting molecules, where the thickness of the tube is proportional to the strength of the interaction. mdpi.com
This analysis helps to identify the dominant forces in the crystal packing. For many organic molecules, dispersion forces are found to be the most significant contributors to the stabilization of the crystal structure. frontiersin.org
Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Benzamide-like Structure
| Intermolecular Contact | Contribution (%) |
| H···H | 53.6 |
| C···H/H···C | 20.8 |
| O···H/H···O | 17.7 |
| Other | 7.9 |
This table is illustrative and represents the type of quantitative data on crystal packing interactions that could be obtained for this compound. nih.gov
Reaction Mechanisms and Chemical Reactivity Studies
Investigation of Hydrolysis Mechanisms
The amide linkage in N-(3-acetylphenyl)-4-benzoylbenzamide is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the amide bond to form 4-benzoylbenzoic acid and 3-aminoacetophenone. Generally, amides are relatively resistant to hydrolysis in neutral water, requiring the presence of an acid or a base to proceed at a practical rate. libretexts.org
Acid-Catalyzed Hydrolysis:
Base-Catalyzed Hydrolysis:
In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. chemistrysteps.com This leads to the formation of a tetrahedral intermediate which then collapses to expel the aniline (B41778) fragment as a leaving group. The reaction is often driven to completion by the deprotonation of the resulting carboxylic acid to form a carboxylate salt and the protonation of the leaving amine. youtube.comchemistrysteps.com The hydrolysis of amides under basic conditions can be slow and may require heating. chemistrysteps.com
| Condition | Catalyst | Initial Step | Key Intermediate | Products |
| Acidic | H₃O⁺ | Protonation of carbonyl oxygen | Protonated tetrahedral intermediate | 4-benzoylbenzoic acid and 3-aminophenylammonium salt |
| Basic | OH⁻ | Nucleophilic attack by hydroxide ion | Tetrahedral alkoxide intermediate | Salt of 4-benzoylbenzoic acid and 3-aminoacetophenone |
This table presents the generally accepted mechanisms for amide hydrolysis.
Electrophilic and Nucleophilic Reaction Pathways
Electrophilic Aromatic Substitution:
The three aromatic rings in this compound are potential sites for electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The acetyl, benzoyl, and amide functionalities act as deactivating, meta-directing groups due to their electron-withdrawing nature. Therefore, electrophilic attack is expected to occur at the positions meta to these substituents on each of the rings. The relative reactivity of the rings towards electrophilic substitution will depend on the combined electronic effects of the substituents.
Nucleophilic Reactions:
The carbonyl carbons of the acetyl, benzoyl, and amide groups are electrophilic centers and are susceptible to attack by nucleophiles.
Nucleophilic Addition: The acetyl and benzoyl carbonyl groups can undergo nucleophilic addition reactions. For instance, they can react with Grignard reagents or organolithium compounds to form tertiary alcohols after an aqueous workup. youtube.com The reactivity of these carbonyl groups towards nucleophilic addition is influenced by steric hindrance and electronic effects. quora.comclassace.io
Nucleophilic Acyl Substitution: The amide carbonyl is primarily involved in nucleophilic acyl substitution reactions, as seen in hydrolysis. Other nucleophiles can also displace the 3-acetylphenylamino group, although this is generally a less facile reaction compared to the hydrolysis of esters or acid chlorides. libretexts.org
| Reaction Type | Reagent Type | Site of Reaction | Plausible Product Type |
| Electrophilic Aromatic Substitution | Electrophiles (e.g., NO₂⁺, Br⁺) | Aromatic rings (meta positions) | Substituted aromatic derivatives |
| Nucleophilic Addition | Nucleophiles (e.g., Grignard reagents) | Acetyl and Benzoyl carbonyl carbons | Tertiary alcohols |
| Nucleophilic Acyl Substitution | Nucleophiles (e.g., H₂O, OH⁻) | Amide carbonyl carbon | Carboxylic acid and amine (hydrolysis products) |
This table summarizes the expected electrophilic and nucleophilic reaction pathways for this compound based on the reactivity of its functional groups.
Tautomerism and Isomerization Studies (e.g., Ring-Chain Tautomerism)
This compound can exhibit tautomerism, a form of isomerization involving the migration of a proton and the shifting of a double bond.
Amide-Imidol Tautomerism: The benzamide (B126) linkage can exist in equilibrium between the amide form and the imidol (or imino-alcohol) form. researchgate.netchempedia.info While the amide form is generally predominant for simple amides, the equilibrium can be influenced by factors such as substitution, solvent, and temperature. researchgate.netnih.gov
Keto-Enol Tautomerism: The acetyl and benzoyl groups, being ketones, can exhibit keto-enol tautomerism. The enol form contains a hydroxyl group bonded to a carbon-carbon double bond. For simple ketones, the keto form is significantly more stable.
The molecule may also exhibit conformational isomerism due to restricted rotation around the various single bonds, particularly the amide C-N bond and the bonds connecting the aromatic rings to the carbonyl groups.
Photochemical Reactivity
The benzophenone (B1666685) moiety within this compound is expected to dominate its photochemical behavior. Benzophenone is a well-known photosensitizer that, upon absorption of UV light, undergoes efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). wikipedia.org
The excited triplet state of the benzophenone unit can participate in several photochemical reactions:
Photoreduction: In the presence of a hydrogen donor (like an alcohol), the excited triplet state can abstract a hydrogen atom to form a ketyl radical. bgsu.eduyoutube.com Dimerization of these radicals can lead to the formation of a pinacol. researchgate.net
Norrish Type Reactions: As an aromatic ketone, it may undergo Norrish Type I or Type II reactions, which involve the cleavage of bonds adjacent to the carbonyl group. The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent carbons to form two radical intermediates. wikipedia.orgchem-station.com The Norrish Type II reaction involves intramolecular hydrogen abstraction by the excited carbonyl group, which is possible if there is a γ-hydrogen available. wikipedia.orgchempedia.info
| Photochemical Process | Excited State | Key Reaction | Potential Product(s) |
| Photoreduction | Triplet (T₁) | Hydrogen abstraction from a donor | Ketyl radical, Pinacol |
| Norrish Type I | Triplet (T₁) or Singlet (S₁) | α-cleavage of the carbonyl group | Acyl and aryl radicals |
| Norrish Type II | Triplet (T₁) or Singlet (S₁) | Intramolecular γ-hydrogen abstraction | Enol and alkene (from fragmentation) or cyclobutanol (B46151) (from cyclization) |
This table outlines the likely photochemical reactions based on the known photochemistry of benzophenone and other aromatic ketones.
Thermal Stability and Degradation Pathway Analysis
The thermal stability of this compound is determined by the strength of its covalent bonds. Amides are generally thermally stable compounds. Studies on the thermal decomposition of structurally related benzamides suggest that degradation at elevated temperatures can proceed through complex mechanisms, potentially involving the formation of free radicals. nih.govrsc.org The degradation pathways could involve the cleavage of the amide bond, as well as the bonds associated with the acetyl and benzoyl groups. The specific degradation products would depend on the conditions, such as temperature, atmosphere (inert or oxidative), and the presence of any catalysts.
Structure Activity Relationship Sar Studies for Molecular Interactions
Correlation Between Structural Modifications and Observed In Vitro or In Silico Activities
For the broader class of benzamide (B126) derivatives, a clear correlation exists between structural changes and biological activity. For instance, in studies of benzamide-type ligands targeting the D4 dopamine (B1211576) receptor, the presence and position of polar substituents on the benzamide ring are critical. Modifications leading to polar, hydrogen-bond-accepting groups at the meta-position (the equivalent of the acetyl group's position in the N-phenyl ring of the target compound) can significantly enhance binding affinity. nih.gov Similarly, in research on benzamide derivatives as Cereblon (CRBN) binders, the introduction of fluorine atoms was found to improve binding affinity compared to non-fluorinated analogs. nih.gov These findings suggest that modifications to either the benzoyl or the N-phenyl ring of N-(3-acetylphenyl)-4-benzoylbenzamide would likely result in significant changes in its in vitro activity profile.
Influence of Substituents on Molecular Recognition and Binding Affinities
Substituents play a pivotal role in molecular recognition and binding affinity by altering the electronic and steric properties of the molecule.
Electronic Effects : Electron-donating or electron-withdrawing groups can influence the acidity of the amide proton and the charge distribution across the aromatic rings. In studies of coumarin (B35378) derivatives, which also feature substituted aromatic rings, the electronic nature of substituents was shown to directly impact protein binding affinities. mdpi.com For this compound, the acetyl group is moderately electron-withdrawing, which could influence hydrogen bonding and π-π stacking interactions with a target protein.
Steric Effects : The size and shape of substituents dictate the molecule's ability to fit into a binding pocket. In 2,6-dimethylbenzamides, ortho-methyl groups force the amide group out of the plane of the aromatic ring, interrupting π-electron conjugation. researchgate.net While this compound lacks these ortho substituents, any modification at positions ortho to the amide linkage could similarly alter the compound's conformation and, consequently, its binding affinity.
Hydrogen Bonding : The amide linkage itself is a key hydrogen bond donor (N-H) and acceptor (C=O). The acetyl group on the N-phenyl ring and the benzoyl group's ketone also provide additional hydrogen bond acceptor sites, which are crucial for specific molecular recognition at a binding site.
The table below summarizes the potential influence of key functional groups present in the title compound on binding interactions.
| Functional Group | Position | Potential Interaction | Influence on Binding Affinity |
| Benzoyl Ketone | 4-position of benzamide | Hydrogen Bond Acceptor, π-π Stacking | Can form key interactions with polar residues and aromatic residues in a binding pocket. |
| Amide Linkage | Core Structure | Hydrogen Bond Donor (N-H) & Acceptor (C=O) | Central scaffold for anchoring the molecule within a binding site. |
| Acetyl Group | 3-position of N-phenyl ring | Hydrogen Bond Acceptor | Provides an additional point for specific polar interactions, potentially increasing selectivity and affinity. |
Pharmacophore Modeling and Lead Optimization (focused on molecular binding, not drug efficacy)
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for molecular recognition. For a compound like this compound, a hypothetical pharmacophore model would likely include:
Two aromatic rings to act as hydrophobic features.
A hydrogen bond donor (the amide N-H).
Multiple hydrogen bond acceptors (the amide C=O, the benzoyl C=O, and the acetyl C=O).
In computational studies on benzamide derivatives as glucokinase activators, pharmacophore models were successfully developed that highlighted the importance of acceptor, donor, and aromatic ring features (ADRR). nih.gov Lead optimization based on such a model for this compound would involve synthesizing analogs that better match the ideal spatial arrangement of these features. For instance, modifying the substitution pattern on either aromatic ring could refine the molecule's fit within a target's binding site, thereby improving binding affinity. The introduction of groups that can form additional favorable interactions, such as halogens for halogen bonding, could also be an optimization strategy. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. archivepp.com Although no QSAR model has been published specifically for this compound, models developed for related structures provide valuable insights. For example, 3D-QSAR studies on benzamide derivatives have successfully created predictive models using steric and electrostatic field descriptors. nih.govderpharmachemica.com
A hypothetical QSAR study on analogs of this compound would likely reveal the following:
Electronic Descriptors : The electronic nature of substituents on the rings, quantified by parameters like Hammett constants, would correlate with activity by influencing non-covalent interactions.
Steric Parameters : Descriptors such as molar refractivity (MR) could be important, indicating that the size and volume of substituents influence the fit in a binding pocket. jppres.com
The development of a robust QSAR model would enable the in silico prediction of the binding affinity of novel, unsynthesized analogs, guiding the design of more potent compounds. nih.gov
Exploration of Non Clinical Biological and Biochemical Interactions
Enzyme Inhibition Studies (e.g., Cyclooxygenase-II (COX-II) inhibition in research models)
No studies investigating the inhibitory effects of N-(3-acetylphenyl)-4-benzoylbenzamide on Cyclooxygenase-II (COX-II) or any other enzymes have been identified in the public domain. While research exists on the COX-II inhibitory properties of other benzamide (B126) and sulfonamide derivatives, this information is not applicable to the specific compound of interest as per the strict inclusion criteria of this article. nih.govnih.govaalto.fi
Modulation of Cellular Signaling Pathways (e.g., Wnt/Frizzled pathway modulation for mechanistic understanding)
There is no available research on the modulation of the Wnt/Frizzled signaling pathway or any other cellular signaling cascades by this compound. The Wnt/Frizzled pathway is a critical regulator of cellular processes, but its interaction with this specific compound has not been documented. nih.govnih.gov
Receptor Binding Assays (focused on molecular interaction mechanisms)
No receptor binding assays have been published for this compound. Such assays are crucial for understanding how a compound might interact with cellular receptors to elicit a biological response, but this information is currently unavailable for the specified molecule. rti.orgnih.govresearchgate.net
Antimicrobial Activity Investigations (in vitro studies on bacterial and fungal strains)
Scientific literature lacks any reports on the in vitro antimicrobial activity of this compound against bacterial or fungal strains. While studies on other N-phenylbenzamides have shown antimicrobial potential, these findings cannot be attributed to the specific compound . mdpi.comnanobioletters.comresearchgate.netnih.govjpionline.org
Antioxidant Activity Mechanisms (in vitro)
There are no published in vitro studies detailing the antioxidant activity or mechanisms of this compound. Various assays are used to determine antioxidant capacity, but none have been applied to this compound in the available literature. nih.govmdpi.comnih.govmdpi.comresearchgate.net
DNA Interaction Studies (e.g., DNA cleavage in research)
No research has been conducted to investigate the potential interactions of this compound with DNA, such as DNA cleavage or binding. Studies on other classes of amides have explored DNA interactions, but this is not relevant to the specified compound. researchgate.net
Mechanistic Elucidation of Other Observed In Vitro Biological Effects
As no in vitro biological effects have been reported for this compound, there is no information available regarding the mechanistic elucidation of any such effects. mdpi.com
Advanced Materials Science and Non Pharmacological Applications
Role as a Building Block for Complex Molecular Architectures
There is no specific information in the scientific literature detailing the use of N-(3-acetylphenyl)-4-benzoylbenzamide as a building block for more complex molecular architectures.
However, the synthesis of related benzamide (B126) structures is well-documented. For example, the isomer N-(4-acetyl-phenyl)-benzamide is used as a key intermediate in the synthesis of chalcone (B49325) derivatives through Claisen-Schmidt condensation reactions with various aromatic aldehydes. wisdomlib.org This suggests that this compound, with its reactive acetyl group and modifiable aromatic rings, could theoretically serve as a scaffold for synthesizing a variety of more complex molecules, including heterocyclic compounds or larger polymeric structures.
Potential in Supramolecular Chemistry and Self-Assembly Processes
The potential of this compound in supramolecular chemistry and self-assembly has not been investigated.
Studies on closely related compounds, such as N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, show that the benzamide core is capable of forming intramolecular hydrogen bonds. researchgate.net These interactions significantly influence the molecular conformation and can direct intermolecular interactions, leading to different modes of supramolecular aggregation. researchgate.net The presence of amide and carbonyl functional groups in this compound suggests it could participate in hydrogen bonding and π-π stacking interactions, which are fundamental to self-assembly processes. However, without experimental data, its specific self-assembly behavior remains unknown.
Applications in Polymer Science (e.g., as monomers, cross-linking agents, or additives)
There are no studies reporting the use of this compound as a monomer, cross-linking agent, or additive in polymer science.
The bifunctional nature of the molecule—possessing both acetyl and benzoyl functionalities—theoretically allows it to be incorporated into polymer chains or to act as a cross-linking agent. Research on other aromatic polyamides containing benzoyl groups, such as polymeric p-benzoyl-4,4'-diaminobenzoylaniline, has shown that these structures can exhibit desirable properties like high thermal stability and strong blue fluorescence. scirp.org This suggests that polymers incorporating a this compound unit could potentially be developed as functional materials for high-temperature applications or as light-emitting materials. scirp.org
Use in Catalysis (e.g., as ligands in metal complexes or organocatalysts)
The application of this compound in catalysis has not been explored.
However, a structurally similar compound, [N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide], which replaces the amide oxygen with sulfur, has been successfully used as a ligand to synthesize new metal complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II) ions. researchgate.net The study demonstrated that the ligand coordinates with the metal ions, forming octahedral complexes. researchgate.net The presence of nitrogen and oxygen donor atoms in the acetyl and amide groups of this compound provides potential coordination sites for metal ions, indicating that it could also serve as a ligand in the formation of metal complexes for catalytic applications.
Applications in Sensor Development (e.g., chemosensors, biosensors)
There is no available research on the use of this compound in the development of chemosensors or biosensors.
The development of colorimetric chemosensors often relies on molecules that exhibit a change in their electronic properties upon interaction with an analyte. For instance, derivatives of BODIPY functionalized with benzimidazole (B57391) units have been shown to act as selective colorimetric chemosensors for anions like hydrogen sulfate. semanticscholar.orgmdpi.com While this compound does not share this exact structure, its conjugated system of aromatic rings and carbonyl groups could potentially be modified to create a sensor. The functional groups could act as binding sites for specific ions or molecules, and this interaction could, in principle, lead to a detectable optical or electronic response.
Role in Photochemistry and Optoelectronic Materials
The photochemical and optoelectronic properties of this compound have not been studied.
The benzophenone (B1666685) moiety within the structure is a well-known photosensitizer. The extended π-conjugated system across the this compound molecule suggests it may possess interesting photophysical properties. As a reference, certain aromatic polyamides containing benzoylbenzanilide structures have been shown to be thermally stable and exhibit strong blue fluorescence, making them promising materials for light-emitting applications. scirp.org This raises the possibility that this compound could have applications in photochemistry or be used as a component in optoelectronic materials, although this remains speculative without experimental validation.
Future Research Directions
Development of Novel and Efficient Synthetic Strategies for Benzamide (B126) Derivatives
The synthesis of benzamide derivatives is a fundamental aspect of their development for various applications. mdpi.com While traditional methods exist, future research is focused on creating more efficient, cost-effective, and environmentally friendly synthetic routes. mdpi.comgoogle.com
Key areas of future development include:
Catalytic Amide Bond Formation: Research is moving towards the use of transition-metal catalysts (e.g., palladium, copper, iron, nickel) to facilitate the formation of the amide bond with greater efficiency and under milder conditions. acs.org This approach often allows for a wider range of starting materials to be used.
Direct Amidation: Efforts are underway to develop methods for the direct reaction of carboxylic acids and amines, which would eliminate the need for activating agents and reduce waste. nanobioletters.com
Flow Chemistry: The use of continuous flow reactors offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the production of benzamide derivatives. nanobioletters.com
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in the synthesis of benzamides. ijsrst.com
A variety of synthetic methods have been reported for different benzamide derivatives, often involving the reaction of a substituted benzoyl chloride with an appropriate amine. nanobioletters.comijsrst.commdpi.com For instance, one general procedure involves the reaction of an acid chloride with an amine in an anhydrous solvent at low temperatures. nanobioletters.com Another approach involves the condensation of a benzoic acid derivative with an amine in the presence of a coupling agent. researchgate.net
Integration of Advanced Computational Modeling for Predictive Design and Discovery
Computational modeling is becoming an increasingly vital tool in the design and discovery of new benzamide derivatives with desired properties. nih.gov These methods allow researchers to predict the behavior of molecules and prioritize which compounds to synthesize and test.
Future applications of computational modeling in this area include:
Quantum Mechanics (QM): QM methods can be used to predict the electronic properties and reactivity of benzamide derivatives, providing insights into their interactions with biological targets. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of benzamides in a biological environment, helping to understand how they bind to proteins and other targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies help to identify the key structural features of benzamide derivatives that are essential for their biological activity. nih.gov This information can then be used to design more potent compounds. nih.gov
Predictive Modeling for Synthesis: Computational tools can help predict the outcomes of chemical reactions, aiding in the design of more efficient synthetic routes. mit.edu
For example, molecular docking simulations have been used to study the binding of benzamide derivatives to enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant targets for Alzheimer's disease. mdpi.comnih.gov These studies can help to elucidate the mechanism of action and guide the design of more effective inhibitors. nih.gov
Identification of New Molecular Targets and Biological Pathways for Mechanistic Investigation
A significant area of future research is the identification of new biological targets for benzamide derivatives to expand their therapeutic potential. mdpi.com Benzamides have already shown a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. mdpi.comresearchgate.net
Future research will likely focus on:
Target Identification: Employing techniques like chemical proteomics and high-throughput screening to identify new proteins and biological pathways that are modulated by benzamide compounds.
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular studies are needed to understand how the benzamide derivative exerts its effect. This can involve techniques like enzyme kinetics, and analysis of gene and protein expression.
Phenotypic Screening: Testing benzamide derivatives in cell-based or animal models of disease can reveal unexpected therapeutic activities, which can then be followed up with target identification studies.
Benzamide derivatives have been investigated for a variety of biological targets, including:
Enzyme Inhibition: Many benzamides act as enzyme inhibitors. For example, some are inhibitors of acetylcholinesterase and BACE1, relevant to Alzheimer's disease. mdpi.comnih.gov Others have been studied as inhibitors of carbonic anhydrase and Dickkopf-1 protein for their potential in cancer therapy. nih.gov
Receptor Modulation: Certain benzamides are being explored for their effects on receptors involved in neurological disorders. nih.gov
Antimicrobial Targets: Some benzamides have shown activity against bacterial cell division proteins like FtsZ. mdpi.com
Exploration of Innovative Material Science Applications and Engineering
The structural properties of benzamides, such as their rigidity and ability to form hydrogen bonds, make them interesting building blocks for new materials. researchgate.net
Future research in this area could include:
Organic Electronics: The aromatic nature of benzamides suggests they could be used in the development of organic semiconductors for applications in OLEDs and solar cells.
Supramolecular Materials: The hydrogen-bonding capabilities of the amide group could be harnessed to create self-assembling materials like gels and liquid crystals with tunable properties.
High-Performance Polymers: Incorporating benzamide units into polymer chains could lead to materials with enhanced thermal and mechanical stability. researchgate.net
Dyes and Plastics: Benzamide is used as an intermediate in the production of dyes and plastics. solubilityofthings.com
Application of Artificial Intelligence and Machine Learning in Chemical Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate the discovery and design of new chemicals. umich.eduaiche.org
In the context of benzamide derivatives, AI and ML can be used to:
Predict Biological Activity: Machine learning models can be trained on existing data to predict the biological activity of new, unsynthesized benzamide compounds, helping to prioritize which molecules to make. engineering.org.cn
De Novo Design: Generative AI models can design entirely new benzamide structures that are optimized for a specific biological target or desired property. umich.edu
Optimize Synthetic Routes: AI can analyze vast amounts of chemical reaction data to predict the most efficient way to synthesize a target benzamide. pi-research.org
Analyze Complex Data: Machine learning can help to analyze large and complex datasets from high-throughput screening and other experiments to identify promising lead compounds. aiche.org
Q & A
Basic Question: What are the standard synthetic routes for preparing N-(3-acetylphenyl)-4-benzoylbenzamide?
Answer:
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
Acylation : Reacting 3-aminoacetophenone with benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the acetylated intermediate .
Amidation : Coupling the intermediate with 4-benzoylbenzoic acid using activating agents like EDCI/HOBt to form the final amide bond .
Reaction conditions (temperature, solvent, and catalyst) must be optimized to enhance yield and purity. Characterization via / NMR and mass spectrometry is critical to confirm structural integrity .
Advanced Question: How can reaction conditions be optimized to improve the yield of this compound during amidation?
Answer:
Key variables for optimizing amidation include:
- Catalyst Selection : Transition-metal catalysts (e.g., Pd-based systems) or coupling agents (EDCI/DMAP) can improve efficiency .
- Solvent Polarity : Polar aprotic solvents like DMF or DCM enhance reaction homogeneity and reduce side reactions .
- Temperature Control : Maintaining 0–5°C during activation minimizes undesired hydrolysis.
Statistical methods (e.g., Design of Experiments) can identify interactions between variables. For example, a 2023 study demonstrated a 20% yield increase by adjusting solvent-to-catalyst ratios .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : NMR identifies proton environments (e.g., acetyl protons at ~2.5 ppm, aromatic protons at 7.0–8.5 ppm). NMR confirms carbonyl (C=O) groups at ~165–170 ppm .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]+ expected at m/z 382.15) .
- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves 3D molecular geometry and validates bond lengths/angles .
Advanced Question: How does the electronic nature of substituents influence the reactivity of this compound in redox reactions?
Answer:
The acetyl and benzoyl groups act as electron-withdrawing substituents, polarizing the amide bond and increasing susceptibility to nucleophilic attack. For example:
- Reduction : The nitro group (if present) can be reduced to an amine using Pd/C and , altering pharmacological activity .
- Oxidation : The acetyl group may undergo hydroxylation under oxidative conditions (e.g., ), forming quinone-like derivatives. Computational studies (DFT) predict activation barriers for these pathways .
Basic Question: What are the primary research applications of this compound in medicinal chemistry?
Answer:
- Enzyme Inhibition : The compound’s planar structure allows π-π stacking with enzyme active sites, making it a candidate for kinase or protease inhibition assays .
- Drug Development : Structural analogs have shown antitumor activity in vitro (e.g., IC values < 10 μM against HeLa cells) .
Advanced Question: How can researchers resolve contradictions in reported biological activities of this compound analogs?
Answer:
Discrepancies in bioactivity data may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Standardizing protocols (e.g., MTT assay conditions) is critical .
- Stereochemical Purity : Enantiomeric impurities (>5%) can skew results. Chiral HPLC or SFC should confirm compound homogeneity .
A 2024 meta-analysis recommended using orthogonal assays (e.g., fluorescence polarization and SPR) to validate target engagement .
Basic Question: What computational tools are used to model the interactions of this compound with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Predicts binding modes to receptors (e.g., EGFR kinase) by scoring ligand-receptor complementarity .
- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100-ns trajectories, identifying key hydrogen bonds and hydrophobic contacts .
Advanced Question: How can the photophysical properties of this compound be leveraged in material science?
Answer:
The conjugated benzoyl-acetyl system exhibits strong UV absorption (λ ~280 nm) and fluorescence (λ ~350 nm), enabling applications in:
- Organic LEDs : As an electron-transport layer dopant to enhance device efficiency .
- Sensors : Quenching mechanisms in the presence of metal ions (e.g., ) can be exploited for detection .
TD-DFT calculations guide the design of derivatives with tailored bandgap energies .
Basic Question: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation .
- Waste Disposal : Neutralize acidic byproducts before disposal in accordance with local regulations .
Advanced Question: What strategies mitigate racemization during the synthesis of chiral analogs of this compound?
Answer:
- Low-Temperature Coupling : Perform amidation at –20°C to suppress base-catalyzed racemization .
- Chiral Auxiliaries : Use Evans oxazolidinones to control stereochemistry during acetyl group introduction .
- Enzymatic Resolution : Lipases (e.g., CAL-B) can enantioselectively hydrolyze intermediates, achieving >99% ee .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
